molecular formula C13H26N2O3 B13555394 tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B13555394
M. Wt: 258.36 g/mol
InChI Key: COBARUFBUUGKQL-SNVBAGLBSA-N
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Description

tert-Butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative with a molecular formula of C₁₃H₂₆N₂O₃ and a molecular weight of 258.36 g/mol . Its structure features a tert-butyl carbamate protective group, a 2,2-dimethyl oxazolidine ring, and a 3-aminopropyl side chain at the 4R position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules due to its amine functionality and stereochemical rigidity.

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl (4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h10H,6-9,14H2,1-5H3/t10-/m1/s1

InChI Key

COBARUFBUUGKQL-SNVBAGLBSA-N

Isomeric SMILES

CC1(N([C@@H](CO1)CCCN)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)CCCN)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxazolidine ring, followed by the introduction of the tert-butyl group and the aminopropyl side chain. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminopropyl side chain can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its aminopropyl side chain can interact with biological molecules, making it useful for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The aminopropyl side chain can form hydrogen bonds and other interactions with target molecules, leading to changes in their activity. The oxazolidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidine Derivatives

Functional Group Variations

tert-Butyl(4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (Compound 7)
  • Structure: Contains an α,β-unsaturated ester (ethoxy propenoate) at the 4S position.
  • Synthesis : Prepared via Wittig reaction between aldehyde 6 and ethyl (triphenylphosphoranylidene)acetate in toluene .
  • Key Differences : The unsaturated ester group introduces electrophilic reactivity, enabling conjugate addition reactions, unlike the nucleophilic primary amine in the target compound.
tert-Butyl (4S)-4-(1-amino-3-ethoxy-3-oxopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (Compound 9)
  • Structure: Features a β-amino ester substituent.
  • Synthesis: Generated via hydrogenation of Compound 8 using Pd/C in ethanol .
  • Comparison: The β-amino ester moiety offers bifunctional reactivity (amine and ester), whereas the target compound’s aminopropyl group is a linear primary amine with greater nucleophilicity.
tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Compound 2)
  • Structure : Substituted with a formyl group at the 4R position.
  • Synthesis : Produced via DIBAL-H reduction of a methyl ester precursor .
  • Contrast : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), contrasting with the amine’s capacity for acylation or alkylation.

Steric and Electronic Modifications

tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate
  • Structure : Contains a hydroxymethyl and phenyl group at positions 4R and 5R, respectively.
  • Impact: The phenyl group introduces steric bulk and aromatic π-π interactions, while the hydroxymethyl group enhances hydrophilicity . These features diverge from the target compound’s flexible aminopropyl chain.
tert-Butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
  • Structure : Includes fluoromethyl and iodophenyl groups.
  • Significance : The electron-withdrawing fluorine and heavy iodine atom alter electronic properties and stability, making this compound suitable for radiolabeling applications .

Physicochemical and Spectral Comparisons

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituent Solubility Profile
Target Compound 258.36 3-Aminopropyl Moderate polarity (amine)
Compound 7 327.42 α,β-unsaturated ester Low (hydrophobic ester)
Compound 9 317.38 β-Amino ester Moderate (polar ester)
Compound 2 229.29 Formyl Polar (aldehyde)

Spectral Characteristics

  • ¹H-NMR: The target compound shows signals for the NH₂ group (δ ~1.5–2.5 ppm) and aminopropyl protons (δ ~2.7–3.3 ppm), absent in derivatives like Compound 7 (δ ~6.5 ppm for vinyl protons) .
  • MS (ESI) : Target compound: m/z 258 [M+H]⁺ vs. Compound 9: m/z 317 [M+H]⁺ .

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